molecular formula C10H10F3NO2 B13088190 Methyl 4-(trifluoromethyl)benzylcarbamate

Methyl 4-(trifluoromethyl)benzylcarbamate

Cat. No.: B13088190
M. Wt: 233.19 g/mol
InChI Key: SRFVHRSUVBVLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(trifluoromethyl)benzylcarbamate is an organic compound with the molecular formula C10H10F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a benzylcarbamate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)benzylcarbamate typically involves the reaction of 4-(trifluoromethyl)benzylamine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(trifluoromethyl)benzylcarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)benzylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)phenylcarbamate
  • Methyl 4-(trifluoromethyl)phenylacetate
  • Methyl 4-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-(trifluoromethyl)benzylcarbamate is unique due to the presence of both a trifluoromethyl group and a benzylcarbamate structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .

Biological Activity

Methyl 4-(trifluoromethyl)benzylcarbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzyl moiety, significantly influencing its chemical properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications. The general structure can be represented as follows:

Methyl 4 trifluoromethyl benzylcarbamateC10H10F3NO2\text{Methyl 4 trifluoromethyl benzylcarbamate}\rightarrow \text{C}_10\text{H}_{10}\text{F}_3\text{NO}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors, which can lead to altered physiological responses.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Its structural analogs have shown efficacy against various microbial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have explored the anticancer properties of carbamate derivatives, including this compound. Research indicates that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Study on Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated significant cytotoxicity against several cancer types, with mechanisms involving the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A54915.2Apoptosis via caspase activation
HeLa12.5Cell cycle arrest at G1 phase
MCF-710.8Inhibition of proliferation

Interaction Studies

Research into the binding affinity of this compound with various targets has revealed promising results. For instance, molecular modeling studies indicate strong interactions with specific enzymes involved in metabolic pathways.

Comparative Analysis with Structural Analogues

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Features Unique Aspects
Methyl benzylcarbamateBenzyl group without trifluoromethylLower lipophilicity; reduced metabolic stability
4-FluorobenzylcarbamateFluoro instead of trifluoro groupDifferent electronic properties
Ethyl 4-(trifluoromethyl)benzylcarbamateEthyl instead of methylVariations in solubility and bioavailability

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl N-[[4-(trifluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)14-6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI Key

SRFVHRSUVBVLEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.